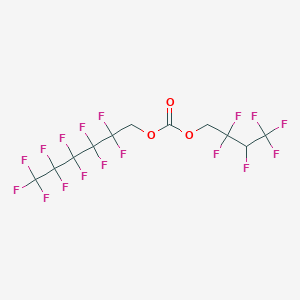

2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C11H5F17O3 and a molecular weight of 508.13 g/mol . This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of hexafluorobutyl alcohol with perfluorohexyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Hydrolysis: Acidic or basic conditions are used, with water as the solvent.

Major Products Formed

- Hexafluorobutyl Alcohol

- Perfluorohexyl Alcohol

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:

- Chemistry : Used as a reagent in the synthesis of fluorinated polymers and other fluorinated compounds.

- Biology : Employed in the development of fluorinated surfactants and emulsifiers for biological applications.

- Medicine : Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

- Industry : Utilized in the production of high-performance coatings and lubricants due to its resistance to chemical and thermal degradation .

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. In drug delivery systems, it can enhance the solubility and stability of hydrophobic drugs, improving their bioavailability .

Comparison with Similar Compounds

Similar Compounds

- 2,2,3,4,4,4-Hexafluorobutyl methacrylate

- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

- 2,2,3,4,4,4-Hexafluorobutyl acrylate

Uniqueness

2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to methacrylates and acrylates. This functional group allows for specific interactions and reactions that are not possible with other similar fluorinated compounds .

Biological Activity

2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate is a fluorinated compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

- Molecular Formula : C5H4F8O

- Molecular Weight : 232.07 g/mol

- CAS Number : 69948-46-5

This compound is characterized by the presence of multiple fluorine atoms which confer distinctive properties such as increased lipophilicity and stability against metabolic degradation.

Mechanisms of Biological Activity

Research indicates that fluorinated compounds can exhibit diverse biological activities through various mechanisms:

- Inhibition of Glycolysis : Fluorinated derivatives have been shown to inhibit glycolytic pathways in cancer cells. For instance, analogs like 2-deoxy-D-glucose (2-DG) demonstrate significant cytotoxic effects by interfering with glucose metabolism in tumors. The incorporation of fluorine atoms enhances binding affinity to key enzymes involved in glycolysis such as hexokinase .

- Cell Membrane Interaction : The lipophilicity of fluorinated compounds allows them to integrate into cellular membranes, potentially altering membrane dynamics and influencing signal transduction pathways. This can lead to changes in cell proliferation and apoptosis .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of fluorinated compounds on glioblastoma multiforme (GBM) cells. The results showed that compounds similar to 2,2,3,4,4,4-Hexafluorobutyl carbonate exhibited potent cytotoxicity under hypoxic conditions. The study highlighted that these compounds could significantly reduce cell viability with IC50 values lower than those observed for non-fluorinated counterparts .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of hexokinase by halogenated derivatives demonstrated that modifications at the C-2 position of glucose analogs led to enhanced stability and uptake. This suggests that similar modifications in the structure of 2,2,3,4,4,4-Hexafluorobutyl carbonate could improve its pharmacokinetic properties and efficacy as a therapeutic agent .

Data Table: Biological Activity Summary

Research Findings

Recent studies have identified several key findings regarding the biological activity of fluorinated compounds:

- Enhanced Stability : Fluorinated compounds tend to resist enzymatic degradation compared to their non-fluorinated analogs. This property is crucial for developing long-lasting therapeutic agents .

- Selective Toxicity : The selectivity towards cancer cells over normal cells makes fluorinated compounds attractive candidates for targeted therapies .

Properties

Molecular Formula |

C11H5F17O3 |

|---|---|

Molecular Weight |

508.13 g/mol |

IUPAC Name |

2,2,3,4,4,4-hexafluorobutyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |

InChI |

InChI=1S/C11H5F17O3/c12-3(7(17,18)19)5(13,14)1-30-4(29)31-2-6(15,16)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,1-2H2 |

InChI Key |

SPMDLAFZJMTQSH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.